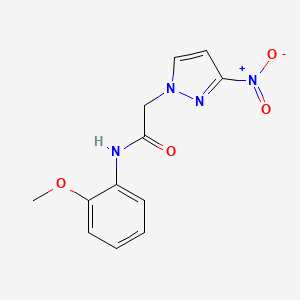
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide formation: The nitrated pyrazole can then be reacted with 2-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 2-(3-amino-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxyphenylacetic acid and 3-nitro-1H-pyrazole.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Materials Science: It may be explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitro group could be involved in redox reactions, while the pyrazole ring might interact with specific binding sites on target proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N-(2-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: The amino group may confer different reactivity and biological properties compared to the nitro group.
Uniqueness
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro group and the pyrazole ring, which can contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-20-10-5-3-2-4-9(10)13-12(17)8-15-7-6-11(14-15)16(18)19/h2-7H,8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEQJKLYEPDXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B5995237.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5995239.png)
![4-chlorophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B5995248.png)
![N-(2,4-dichlorophenyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5995255.png)
![4-[(e)-[2-(9h-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol](/img/structure/B5995263.png)
![2-[1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5995271.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5995275.png)
![N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B5995280.png)
![{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5995287.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5995296.png)
![[1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5995320.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B5995324.png)
![N-(3,4-dichlorophenyl)-4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B5995330.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5995337.png)
